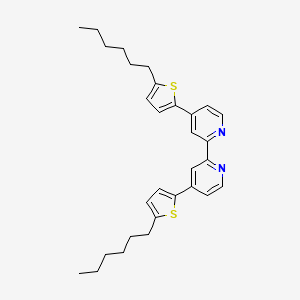
2-Propoxyethyl 2-fluoropyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Propoxyethyl 2-fluoropyridine-4-carboxylate” is a chemical compound with the molecular formula C11H14FNO3 .
Synthesis Analysis
While I found a general discussion on the synthesis of fluorinated pyridines , specific synthesis methods or analysis for “2-Propoxyethyl 2-fluoropyridine-4-carboxylate” were not available in the search results.Aplicaciones Científicas De Investigación
1. Synthesis and Characterization
2-Fluoropyridine Derivatives : A study on 2-fluoropyridine N-oxide demonstrated its potential for carboxy-activation and reaction with amino acids, leading to N-acyloxy-2-pyridones, which could be relevant for the synthesis involving 2-Propoxyethyl 2-fluoropyridine-4-carboxylate (Sarantakis, Sutherland, Tortorella, & Tortorella, 1968).
Reactivity with Arylamines : The reactivity of 2-propynyloxy-6-fluoropyridines with arylamines under gold or silver catalysis, leading to oxazolopyridine imine derivatives, may inform reactions of similar fluoropyridine compounds (Gronnier, Faudot dit Bel, Henrion, Kramer, & Gagosz, 2014).
2. Fluorescent Labeling in Bioanalytical Applications
- Biotinylated Fluorophores : Research on biotinylated fluorophores like (2-biotinyloxyethyl) acridine-9-carboxylate, which retain their fluorescence upon binding to avidin, suggest potential applications for 2-Propoxyethyl 2-fluoropyridine-4-carboxylate in fluorescent labeling for bioanalytical detections (Agiamarnioti, Triantis, Dimotikali, & Papadopoulos, 2005).
3. Pharmaceutical and Medicinal Chemistry
4-Fluoropyrrolidine Derivatives : The synthesis of 4-fluoropyrrolidine-2-carbonyl fluorides, which are useful in medicinal chemistry for applications like dipeptidyl peptidase IV inhibitors, could guide the utilization of similar fluoropyridine compounds in pharmaceutical research (Singh & Umemoto, 2011).
Fluorine-18 Labeled Reagents : The development of fluorine-18 labeled reagents like FPyME for the prosthetic labeling of peptides and proteins indicates the potential of fluoropyridine derivatives in the creation of new radiopharmaceuticals for PET imaging (de Bruin et al., 2005).
Propiedades
IUPAC Name |
2-propoxyethyl 2-fluoropyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-2-5-15-6-7-16-11(14)9-3-4-13-10(12)8-9/h3-4,8H,2,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMLIXQDYUZPGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC(=O)C1=CC(=NC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxyethyl 2-fluoropyridine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)
![4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid](/img/structure/B1375040.png)
![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)
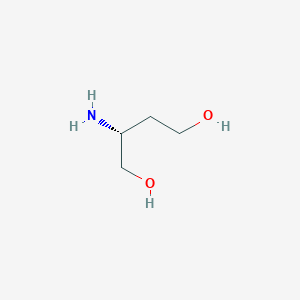
![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)
![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)


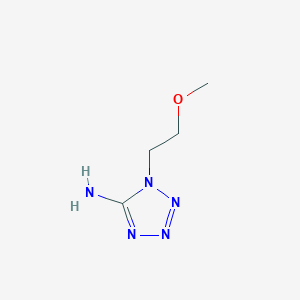
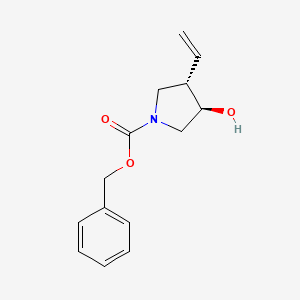
![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)
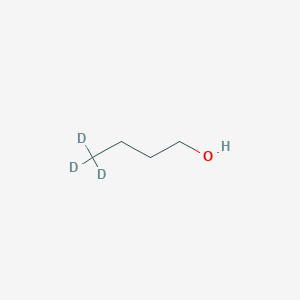
![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)
